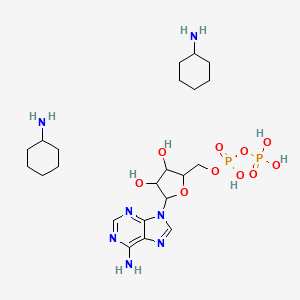
ADP (cyclohexanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in the conversion of adenosine diphosphate to adenosine triphosphate by ATP synthases, which is crucial for cellular energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the phosphorylation of adenosine monophosphate. The reaction conditions often require the presence of phosphorylating agents and specific catalysts to ensure the formation of the diphosphate group. The compound is then crystallized and purified to achieve the desired purity level.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Types of Reactions:
Oxidation: Adenosine 5’-diphosphate bis(cyclohexylammonium) salt can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphate groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Oxidized adenine derivatives.
Reduction Products: Reduced forms of the nucleotide.
Substitution Products: Various substituted phosphates and adenine derivatives.
Scientific Research Applications
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in luminometry and in suramin inhibition assays.
Biology: Plays a role in studies involving energy metabolism and nucleotide interactions.
Industry: Utilized in the production of various biochemical reagents and as a component in diagnostic assays.
Mechanism of Action
The compound exerts its effects primarily through its conversion to adenosine triphosphate by ATP synthases. This conversion is essential for cellular energy transfer. Additionally, adenosine 5’-diphosphate bis(cyclohexylammonium) salt affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1. Upon conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .
Comparison with Similar Compounds
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-diphosphate disodium salt
- Adenosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-monophosphate disodium salt
Uniqueness: Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylammonium ions, which can influence its solubility and stability. This makes it particularly useful in certain biochemical assays where these properties are advantageous .
Properties
Molecular Formula |
C22H41N7O10P2 |
|---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2 |
InChI Key |
SCOUEIPNDLFPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















